molecular formula C16H16FN3O2S B6963689 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone

1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone

Cat. No.: B6963689
M. Wt: 333.4 g/mol
InChI Key: UIBNAMMQERCQIB-UHFFFAOYSA-N
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Description

1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone is a complex organic compound that features a combination of fluoropyridine, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. One common route involves the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline . This intermediate is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s ability to interact with biological macromolecules, while the thiophene ring can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone is unique due to its combination of fluoropyridine, piperazine, and thiophene rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-[5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-11(21)13-3-4-14(23-13)16(22)20-8-6-19(7-9-20)15-5-2-12(17)10-18-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBNAMMQERCQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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